4-Methyl-3-nitrobenzonitrile
Overview
Description
4-Methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group and a nitro group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrobenzonitrile can be synthesized through the nitration of 4-methylbenzonitrile. The reaction involves the addition of nitric acid to 4-methylbenzonitrile in the presence of concentrated sulfuric acid. The reaction mixture is typically stirred at a low temperature (0°C) to control the exothermic nature of the nitration process. After the reaction is complete, the product is isolated by pouring the reaction mixture onto crushed ice, followed by filtration to obtain the desired compound as a crystalline solid .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 4-Methyl-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 4-Nitrobenzoic acid.
Scientific Research Applications
4-Methyl-3-nitrobenzonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials, such as polymers and dyes.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitrobenzonitrile depends on the specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In medicinal chemistry, its effects are mediated through interactions with biological targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 4-Methyl-2-nitrobenzonitrile
- 2-Methyl-4-nitrobenzonitrile
- 4-Chloro-3-nitrobenzonitrile
Comparison: 4-Methyl-3-nitrobenzonitrile is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 4-Methyl-2-nitrobenzonitrile and 2-Methyl-4-nitrobenzonitrile, this compound exhibits different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-methyl-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFBNBCOGKLUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343370 | |
Record name | 4-Methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-79-7 | |
Record name | 4-Methyl-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-methyl-3-nitrobenzonitrile and are there any notable structural features?
A1: this compound is an aromatic compound with the molecular formula C8H6N2O2. [] Its structure consists of a benzene ring with a methyl group (CH3) at the 4-position, a nitro group (NO2) at the 3-position, and a nitrile group (C≡N) at the 1-position. A key structural feature is the rotation of the nitro group out of the plane of the benzene ring by 23.2° due to steric effects. [] This rotation can influence the molecule's interactions with other molecules and its overall chemical behavior.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves a two-step process starting from 4-methylbenzaldehyde (p-tolualdehyde): []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: The synthesized this compound is characterized using Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These techniques provide information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, confirming the successful synthesis of the target compound.
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